molecular formula C9H13NO2S B3318020 3-(Benzenesulfonyl)propan-1-amine CAS No. 98510-52-2

3-(Benzenesulfonyl)propan-1-amine

Cat. No. B3318020
CAS RN: 98510-52-2
M. Wt: 199.27 g/mol
InChI Key: GHNFGRIDWGVTNH-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)propan-1-amine, also known as 3-(phenylsulfonyl)-1-propanamine, is a chemical compound with the molecular formula C9H13NO2S . It has a molecular weight of 199.27 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 3-(Benzenesulfonyl)propan-1-amine consists of a benzene ring (C6H5) attached to a sulfonyl group (SO2), which is further connected to a three-carbon chain ending with an amine group (NH2) .


Chemical Reactions Analysis

Amines, including 3-(Benzenesulfonyl)propan-1-amine, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . Amines can also function as nucleophiles in SN2 displacement reactions of alkyl halides .


Physical And Chemical Properties Analysis

3-(Benzenesulfonyl)propan-1-amine is a powder that is stored at room temperature . It has a molecular weight of 199.27 . The main chemical property of amines is their ability to act as weak organic bases .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology
The chemical structure of benzene-based compounds, similar to 3-(Benzenesulfonyl)propan-1-amine, has been utilized in supramolecular chemistry for their self-assembly properties. These compounds, including benzene-1,3,5-tricarboxamides (BTAs), have found applications in nanotechnology, polymer processing, and biomedical fields due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. The versatile nature of these compounds paves the way for their use in commercial applications, promising advancements in material science and technology (Cantekin, de Greef, & Palmans, 2012).

Environmental and Ecological Risks of Organic Compounds
Research on the environmental impact of benzophenone-3, an organic compound found in sunscreens and personal care products, highlights the ecological risks associated with the release of similar aromatic compounds into water bodies. These studies demonstrate the need for further investigation into the environmental monitoring and potential consequences of long-term exposure to such compounds in aquatic ecosystems (Kim & Choi, 2014).

Advanced Oxidation Processes for Degradation of Hazardous Compounds
Nitrogen-containing compounds, which include various amines and azo dyes, are resistant to conventional degradation processes. Advanced Oxidation Processes (AOPs) have been identified as effective methods for mineralizing these stubborn compounds. This research area is crucial for improving water treatment technologies to handle pollutants that are similar in structure to 3-(Benzenesulfonyl)propan-1-amine, thereby enhancing the efficacy of treatment schemes and ensuring the safety of water resources (Bhat & Gogate, 2021).

Catalysis and Chemical Synthesis
The exploration of transition-metal-catalyzed reductive amination processes employing hydrogen showcases the significance of compounds like 3-(Benzenesulfonyl)propan-1-amine in chemical synthesis. This method provides a sustainable approach to amine synthesis, which is pivotal in the production of pharmaceuticals, agrochemicals, and various materials. The advancements in this area highlight the role of such compounds in developing greener and more efficient synthetic routes (Irrgang & Kempe, 2020).

Biomedical Engineering and Drug Delivery Systems
Chitosan, a biopolymer with primary amino groups, has been extensively studied for its potential in biomedical applications, including drug delivery systems. The modification of chitosan with compounds possessing similar functional groups to 3-(Benzenesulfonyl)propan-1-amine enhances its solubility and bioactivity. This research underscores the importance of such chemical modifications in creating more effective biomedical and pharmaceutical products (Ryu, Hong, & Lee, 2015).

Safety and Hazards

The safety information for 3-(Benzenesulfonyl)propan-1-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(benzenesulfonyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNFGRIDWGVTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)propan-1-amine

CAS RN

98510-52-2
Record name 3-(Phenylsulfonyl)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98510-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(benzenesulfonyl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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